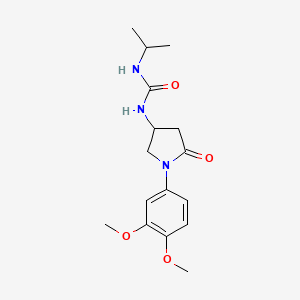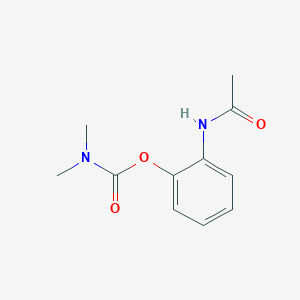![molecular formula C14H17ClO B2947270 1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287318-24-3](/img/structure/B2947270.png)
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1970s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47 is often used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body.
Mechanism Of Action
CP-47 binds to the CB1 receptor in a similar manner to THC. This binding activates the receptor, leading to a range of physiological and biochemical effects. Some of these effects include altered mood, appetite, and perception of pain. CP-47 has also been shown to have antinociceptive effects, meaning that it can reduce the perception of pain.
Biochemical And Physiological Effects
CP-47 has been shown to have a range of biochemical and physiological effects. These effects include alterations in neurotransmitter release, changes in heart rate and blood pressure, and alterations in immune function. CP-47 has also been shown to have antinociceptive effects, meaning that it can reduce the perception of pain.
Advantages And Limitations For Lab Experiments
One advantage of using CP-47 in lab experiments is that it is a synthetic cannabinoid, meaning that it can be easily synthesized and purified. This allows for greater control over the purity and concentration of the compound. However, one limitation of using CP-47 in lab experiments is that it is not found in nature, meaning that its effects may not accurately reflect those of natural cannabinoids.
Future Directions
There are several potential future directions for research involving CP-47. One area of interest is the development of new synthetic cannabinoids that have different binding affinities and selectivities for the CB1 receptor. This could lead to the development of new therapeutics for a range of conditions, including pain, anxiety, and depression. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, particularly with regards to their potential for addiction and abuse. Finally, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of CP-47 and other synthetic cannabinoids.
Synthesis Methods
CP-47 is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole with 1-chloro-3-methyl-2-butene to form 1-(chloromethyl)-3-methyl-2-butene. This intermediate is then reacted with 4-methoxy-2-methylphenylmagnesium bromide to form the final product, CP-47.
Scientific Research Applications
CP-47 is often used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to bind to the CB1 receptor, which is primarily found in the brain and central nervous system. This binding can lead to a range of physiological and biochemical effects, which are discussed in more detail below.
properties
IUPAC Name |
1-(chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVTZOLUDWMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)
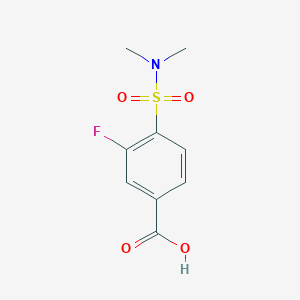
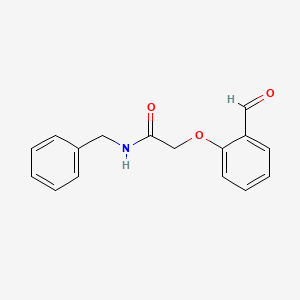
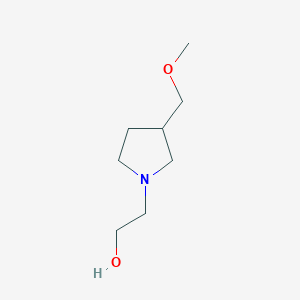
![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)
![N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2947192.png)
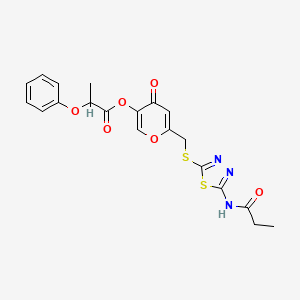
![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)
![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
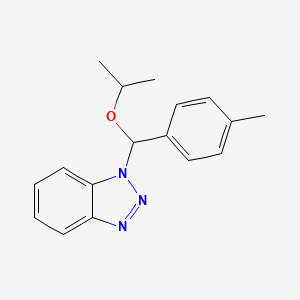
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
